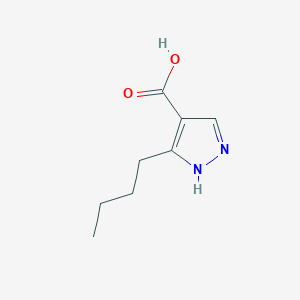![molecular formula C13H13BrN2O2 B6350088 Ethyl 5-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate CAS No. 2282774-16-5](/img/structure/B6350088.png)
Ethyl 5-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate is an organic compound. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The compound has a linear formula of C13H13BrN2O2 and a molecular weight of 309.165 .
Synthesis Analysis
The synthesis of this compound involves a sequence converting an oxime-substituted pyrrolidine into a trisubstituted pyrrole structure . The synthetic route is based on a double chlorination of the pyrrolidine substrate followed by the base-induced formation of both an imine and a nitrile oxide functionality . The nitrile oxide then reacts with an immobilized thiourea to yield an isothiocyanate which upon elimination generates the final pyrrole .Molecular Structure Analysis
The molecular structure of this compound was established using Single Crystal X-Ray Diffraction (SCXRD) . The role of the halogen-π interaction on the formation of one-dimensional homochiral chains is revealed .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a double chlorination of the pyrrolidine substrate, the formation of both an imine and a nitrile oxide functionality, and a reaction with an immobilized thiourea . This leads to the generation of a cyclic imine functionality, indicating that chlorination had not only occurred on the oxime to yield a chloro-oxime, but also on the pyrrolidine nitrogen .Wissenschaftliche Forschungsanwendungen
Ethyl 5-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate has been used in a variety of scientific research applications. It has been used as a ligand for certain proteins, such as the cannabinoid receptor CB1, and as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase. This compound has also been studied as a potential inhibitor of the enzyme fatty acid amide hydrolase (FAAH). Additionally, this compound has been used to study the effects of certain drugs on the brain, such as the antidepressant fluoxetine.
Wirkmechanismus
The mechanism of action of Ethyl 5-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate is not completely understood. However, it is believed that this compound binds to certain proteins and enzymes, such as CB1 and acetylcholinesterase, in order to inhibit their activity. Additionally, this compound is believed to interact with certain receptors in the brain, such as the serotonin receptor 5-HT1A, in order to produce its effects.
Biochemical and Physiological Effects
This compound has been studied for its effects on the brain and body. In animal studies, this compound has been found to have antidepressant-like effects, as well as anxiolytic-like effects. Additionally, this compound has been found to have anti-inflammatory and analgesic effects, as well as neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Ethyl 5-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate in lab experiments is that it is a relatively simple compound to synthesize and has a variety of applications. Additionally, this compound has been found to have a variety of biochemical and physiological effects, making it a useful tool for researchers. However, there are some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not completely understood and it is not known if it has any toxic effects. Additionally, this compound is a relatively new compound and there is limited information available on its effects and applications.
Zukünftige Richtungen
Given the potential applications of Ethyl 5-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate, there are a number of future directions that could be explored. First, further research could be conducted to better understand the mechanism of action of this compound and its effects on the brain and body. Additionally, further research could be conducted to explore the potential applications of this compound in drug development and other areas of scientific research. Additionally, further research could be conducted to explore the potential toxic effects of this compound and to determine the optimal dosage for lab experiments. Finally, further research could be conducted to explore the potential synergistic effects of this compound with other drugs and compounds.
Synthesemethoden
Ethyl 5-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate can be synthesized by reacting 4-bromophenylmethyl-1H-pyrazole-4-carboxylic acid with ethyl bromoacetate in the presence of an acid catalyst, such as hydrochloric acid. The reaction is carried out in an inert atmosphere, such as nitrogen, and the resulting product is isolated and purified by column chromatography.
Safety and Hazards
According to the safety data sheet of a similar compound, Ethyl pyrazole-4-carboxylate, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
ethyl 5-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-2-18-13(17)11-8-15-16-12(11)7-9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMOKUQXNYHXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

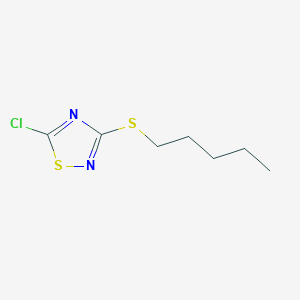
![5-Chloro-3-[(2-phenoxyethyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350019.png)
![5-Chloro-3-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350022.png)
![5-Chloro-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6350030.png)

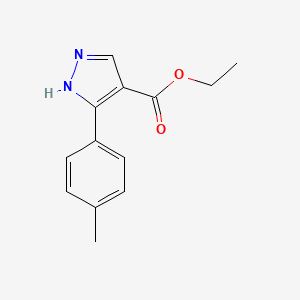

![Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350070.png)
![Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350073.png)
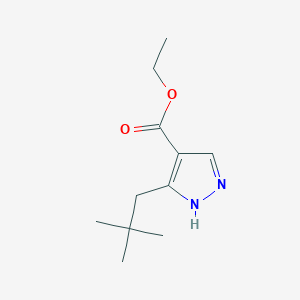
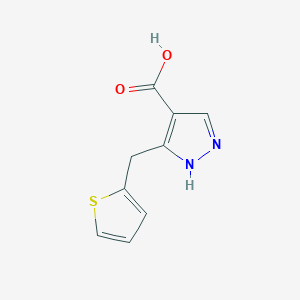

![5-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350105.png)
